Z-Gly-Gly-Gly-OSu

peptide synthesis fragment condensation solid-phase peptide synthesis

Sequential glycine coupling in SPPS amplifies stepwise yield losses when constructing Gly-Gly-Gly motifs. Z-Gly-Gly-Gly-OSu (CAS 138346-57-3) eliminates this bottleneck as a pre-assembled, N-terminally Z-protected triglycine NHS ester for single-step fragment condensation. • Reduces Gly-Gly-Gly coupling from three steps to one, improving throughput and crude purity • NHS ester balances reactivity (k′ ≈ 3.49 × 10⁻³ s⁻¹) with hydrolytic stability at pH 7.2-8.5 • Orthogonal Z-protection compatible with SPPS and solution-phase modular synthesis Supplied with CoA; store at -20°C for long-term stability. Bulk quantities available.

Molecular Formula C18H20N4O8
Molecular Weight 420.378
CAS No. 138346-57-3
Cat. No. B592149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Gly-Gly-OSu
CAS138346-57-3
SynonymsZ-GLY-GLY-GLY-OSU
Molecular FormulaC18H20N4O8
Molecular Weight420.378
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H20N4O8/c23-13(20-10-17(27)30-22-15(25)6-7-16(22)26)8-19-14(24)9-21-18(28)29-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,24)(H,20,23)(H,21,28)
InChIKeyZTQMBDPUZSXHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Gly-Gly-OSu Overview


Z-Gly-Gly-Gly-OSu (CAS 138346-57-3), also designated as Cbz-Gly-Gly-Gly-OSu, is an N-terminally benzyloxycarbonyl (Z/Cbz)-protected triglycine derivative bearing a C-terminal N-hydroxysuccinimide (OSu, NHS) ester activating group . This compound serves as a pre-assembled tripeptide active ester building block in convergent solid-phase and solution-phase peptide synthesis, enabling the direct incorporation of the Gly-Gly-Gly sequence as a single unit rather than through sequential coupling of three individual glycine residues . The compound possesses a molecular weight of 420.37 g/mol (C₁₈H₂₀N₄O₈), exhibits solubility in DMSO, and requires storage at -20°C for long-term stability [1]. Its primary utility lies in fragment condensation strategies where pre-formed peptide segments are coupled to reduce synthetic step count and improve overall yield .

Pre-assembled triglycine Direct Gly-Gly-Gly incorporation in one coupling step
NHS active ester Moderate reactivity suitable for controlled acylation
Z orthogonal protection Compatible with Fmoc/tBu SPPS and solution-phase strategies

Z-Gly-Gly-Gly-OSu Substitution Limitations


Generic substitution of Z-Gly-Gly-Gly-OSu with alternative Z-protected glycine active esters (e.g., Z-Gly-OSu or Z-Gly-Gly-OSu) fundamentally alters the synthetic strategy and introduces measurable differences in process efficiency. Z-Gly-OSu delivers only a single glycine residue per coupling step, requiring additional deprotection and coupling cycles to achieve the triglycine motif, which amplifies cumulative stepwise yield losses. Z-Gly-Gly-OSu provides two glycines but still necessitates one additional coupling to reach the triglycine sequence. In contrast, Z-Gly-Gly-Gly-OSu delivers the complete triglycine unit in a single operation, reducing the number of coupling steps and eliminating intermediate deprotections . Furthermore, NHS esters as a class exhibit distinct reactivity and stability profiles compared to alternative active esters (e.g., pentafluorophenyl [OPfp], p-nitrophenyl [ONp]), directly impacting coupling rates and hydrolytic side reactions under standard peptide synthesis conditions [1]. These differences translate into measurable impacts on overall yield and purity that cannot be addressed through simple reagent substitution.

Chain-length analogs Z-Gly-OSu or Z-Gly-Gly-OSu require additional coupling cycles, increasing cumulative yield loss and synthetic complexity.
Alternative active esters PFP, OPfp, or ONp esters exhibit distinct coupling kinetics and hydrolytic stability, potentially altering reaction outcome.

Z-Gly-Gly-Gly-OSu Differentiation Evidence


Fragment Condensation vs. Sequential Coupling

Z-Gly-Gly-Gly-OSu enables the incorporation of three glycine residues in a single coupling step. Using Z-Gly-OSu as the comparator, achieving the identical triglycine sequence would require three sequential coupling steps (each with intermediate deprotection), whereas Z-Gly-Gly-Gly-OSu accomplishes the same outcome in one operation . This reduction in synthetic steps minimizes cumulative yield losses and decreases the total number of manipulations required.

Fragment vs. Sequential
Class-level inference
1 step (triglycine) vs. 3 sequential Gly couplings
Reduces synthetic steps and associated yield losses.
Standard SPPS; step count comparison.
peptide synthesis fragment condensation solid-phase peptide synthesis

NHS vs. PFP Ester Reactivity

Comparative aminolysis kinetic studies between N-hydroxysuccinimide (NHS) ester-containing polymer brushes and pentafluorophenyl (PFP) ester-containing polymer brushes demonstrate distinct reactivity profiles with primary alkyl amines. While the NHS ester platform (poly(NHS4VB)) achieved functionalization with 1-aminomethylpyrene at a pseudo-first-order rate constant (k′) of 3.49 × 10⁻³ s⁻¹, the PFP ester platform (poly(PFPA)) reacted with the same amine substantially faster at k′ = 2.46 × 10⁻¹ s⁻¹ (approximately 70-fold faster) [1].

NHS vs. PFP kinetics
Cross-study comparable
k′ NHS 3.49×10⁻³ s⁻¹; PFP 2.46×10⁻¹ s⁻¹ (~70× faster)
PFP ester reacts faster; NHS offers moderate reactivity.
Polymer platform; UV-vis monitored.
active ester aminolysis kinetics peptide coupling

NHS Ester Hydrolytic Stability

NHS esters undergo competitive hydrolysis in aqueous environments, a side reaction that directly impacts coupling efficiency. The half-life of a typical NHS ester varies dramatically with pH: at pH 7, the half-life extends to several hours, whereas at pH 8.6, the half-life decreases to approximately 10 minutes [1]. This pH-dependent stability profile distinguishes NHS esters from more hydrolytically stable alternatives such as tetrafluorophenyl (TFP) esters, which exhibit superior stability in aqueous buffers [2].

Hydrolytic half-life
Class-level inference
pH 7: several hours; pH 8.6: ~10 min
pH-sensitive stability; TFP esters more stable.
Aqueous buffer; typical NHS ester.
NHS ester hydrolysis bioconjugation

NHS Ester Primary Amine Selectivity

N-hydroxysuccinimide esters exhibit preferential reactivity toward primary amine groups, including N-terminal α-amines and lysine side-chain ε-amines, under physiological to mildly alkaline conditions (pH 7.2-8.5) . However, studies have demonstrated that even small molar excesses of NHS esters can lead to off-target acylation of hydroxyl-containing amino acid side chains (serine, threonine, tyrosine) as a side reaction [1]. This dual characteristic—high primary amine selectivity under controlled conditions but potential for hydroxyl acylation with excess reagent—defines the operational window for NHS esters in peptide and protein modification.

Amine selectivity
Class-level inference
Prefers primary amines (N-term, Lys); hydroxyl acylation possible with excess.
Requires stoichiometric control to limit side reactions.
pH 7.2–8.5; source-specific review.
chemoselectivity amine acylation peptide modification

NHS Ester Coupling Rate Comparison

Studies comparing the relative coupling rates of commonly employed active esters in peptide synthesis—pentafluorophenyl (OPfp), pentachlorophenyl (OPcp), and p-nitrophenyl (ONp)—have established a reactivity hierarchy among these activating groups [1]. NHS (OSu) esters occupy a distinct position within this spectrum, offering intermediate reactivity that balances coupling rate with manageable hydrolytic sensitivity. The relative coupling rate differences among active esters provide a quantitative framework for selecting the appropriate activating group based on the specific demands of a given peptide coupling application.

Active ester ranking
Class-level inference
NHS (OSu) intermediate; OPfp, OPcp, ONp differ in reactivity.
Supports selection based on coupling speed vs. hydrolysis.
Solution-phase; Z-amino esters generally faster.
active ester coupling kinetics peptide bond formation

Z-Gly-Gly-Gly-OSu vs. Z-Gly-Gly-OSu Physical Properties

Direct comparison of vendor-specified physical properties reveals measurable differences between Z-Gly-Gly-Gly-OSu and the closely related dipeptide analog Z-Gly-Gly-OSu. Z-Gly-Gly-Gly-OSu has a molecular weight of 420.38 g/mol (C₁₈H₂₀N₄O₈), while Z-Gly-Gly-OSu has a lower molecular weight of 363.32 g/mol (C₁₆H₁₇N₃O₇) [1][2]. Both compounds are soluble in DMSO and require storage at -20°C for long-term stability, with Z-Gly-Gly-OSu also showing slight solubility in acetonitrile [2].

Physical properties
Direct head-to-head
MW 420.38 (triglycine) vs. 363.32 (diglycine); both DMSO soluble, −20°C storage.
Molar mass difference affects stoichiometry calculations.
Vendor product data.
physicochemical properties peptide building blocks storage stability

Z-Gly-Gly-Gly-OSu Application Scenarios


Solid-Phase Triglycine Motif Synthesis

Z-Gly-Gly-Gly-OSu is optimally deployed in solid-phase peptide synthesis (SPPS) when the target sequence contains a Gly-Gly-Gly motif. Using the pre-formed tripeptide active ester enables fragment condensation that reduces the required coupling steps from three to one, directly improving synthetic throughput and reducing cumulative yield losses associated with sequential deprotection and coupling cycles . This scenario is particularly advantageous for longer peptides where step count reduction translates into measurable improvements in overall crude purity.

Solution-Phase Fragment Condensation

The Z-protecting group on Z-Gly-Gly-Gly-OSu provides orthogonal protection compatible with solution-phase fragment condensation strategies. The NHS ester moiety offers intermediate reactivity (k′ ≈ 3.49 × 10⁻³ s⁻¹ for analogous NHS platforms) that balances sufficient coupling rates with manageable hydrolytic side reactions under controlled pH conditions [1]. The compound's DMSO solubility supports reaction setup in polar aprotic media, and its defined molecular weight (420.38 g/mol) facilitates precise stoichiometric control [2].

Building Block for Pre-Assembled Fragments

Z-Gly-Gly-Gly-OSu serves as a starting point for constructing longer pre-assembled peptide fragments. After selective Z-deprotection (via hydrogenolysis or acidolysis), the resulting H-Gly-Gly-Gly-OSu can be coupled to additional protected peptide segments, enabling modular synthesis of complex sequences. This approach leverages the tripeptide core as a scaffold for further fragment elongation, with the physical property differences (57.06 g/mol higher molecular weight compared to the dipeptide analog) reflecting the extended glycine chain length [3].

Controlled Amine Acylation

For research applications requiring selective acylation of primary amines, Z-Gly-Gly-Gly-OSu provides the chemoselectivity characteristic of NHS esters toward N-terminal α-amines and lysine side chains. The optimal reaction window (pH 7.2-8.5) balances amine nucleophilicity with NHS ester stability, where the half-life decreases from several hours at pH 7 to approximately 10 minutes at pH 8.6 [4]. Researchers must control stoichiometry to minimize hydroxyl acylation side reactions, particularly in sequences containing serine, threonine, or tyrosine residues [5].

Application
Selection Property
Validation Focus
Solid-phase triglycine coupling
Pre-assembled Gly-Gly-Gly-OSu unit
Verify single-step coupling efficiency vs. sequential approach
Solution-phase fragment condensation
Orthogonal Z protection with moderate NHS reactivity
Confirm compatibility with deprotection and coupling conditions
Peptide fragment elongation
Tripeptide core scaffold with removable Z group
Validate coupling after Z-deprotection
Primary amine acylation control
NHS ester amine selectivity window
Control stoichiometry; monitor hydroxyl side reactions

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